molecular formula C21H13ClN4OS B2689827 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-75-6

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2689827
CAS RN: 900005-75-6
M. Wt: 404.87
InChI Key: BPESJLKQRNRKEC-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant anti-inflammatory and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds have been studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Analgesic Activity

The compound has been found to have analgesic (pain-relieving) properties . Some of the synthesized compounds have significant analgesic activities .

Ulcerogenic Activity

The compound has been studied for its ulcerogenic (ulcer-causing) activity . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Activity

The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can have significant effects on cell structure and function.

Anti-Tubercular Activity

The compound has potential applications in the treatment of tuberculosis . However, more research is needed to fully understand its effectiveness and safety in this application.

Synthesis of Derivatives

The compound has been used as a base for the synthesis of various derivatives . These derivatives have been evaluated for their pharmacological properties, including anti-inflammatory and analgesic activities .

Future Directions

The future directions for the study of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields, such as antimicrobial treatments . Additionally, further studies could aim to better understand their mechanisms of action and to optimize their synthesis .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPESJLKQRNRKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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